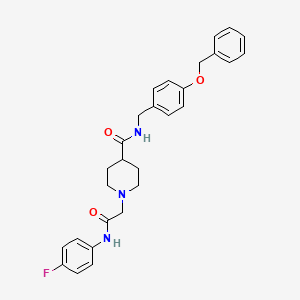

N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic compound of considerable interest in medicinal chemistry and related fields

Méthodes De Préparation

Synthetic routes for N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide generally involve multi-step reactions:

Preparation of Intermediate Compounds: : The synthesis begins with the preparation of 4-(benzyloxy)benzylamine and 4-fluorophenylamine as key intermediates.

Formation of Piperidine Core: : These intermediates are then reacted with a piperidine derivative under controlled conditions to form the core structure.

Amidation Reaction: : The final step involves the formation of the carboxamide bond through amidation, using appropriate coupling agents and solvents to optimize yield and purity.

Industrial production methods often utilize automated reactors and continuous flow systems to ensure consistency and scalability, coupled with rigorous purification processes such as recrystallization and column chromatography.

Analyse Des Réactions Chimiques

N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide undergoes various chemical reactions:

Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: : It can also be reduced using hydrogen in the presence of a metal catalyst, such as palladium on carbon, resulting in the hydrogenated product.

Substitution: : Nucleophilic substitution reactions with agents like alkyl halides can modify the benzyl or piperidine rings.

Hydrolysis: : Under acidic or basic conditions, hydrolysis of the amide bond can produce the corresponding carboxylic acid and amine derivatives.

These reactions often employ solvents such as ethanol, acetonitrile, or dichloromethane to facilitate the reactions, with major products being identified through spectroscopic methods.

Applications De Recherche Scientifique

The compound has a variety of scientific research applications:

Chemistry: : It serves as a building block for the synthesis of complex organic molecules.

Biology: : Researchers study its interactions with biological macromolecules to understand its binding affinity and specificity.

Medicine: : It is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antineoplastic effects.

Industry: : It is used as an intermediate in the production of more complex pharmacologically active compounds.

Mécanisme D'action

The mechanism by which N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes, receptors, or DNA, leading to modulation of biochemical pathways. These interactions often result in changes to cellular functions, such as signal transduction, gene expression, or metabolic processes, contributing to its therapeutic potential.

Comparaison Avec Des Composés Similaires

Similar compounds include various benzyl and piperidine derivatives, each with unique modifications that influence their chemical and biological properties:

N-(4-methoxybenzyl)piperidine-4-carboxamide: : Similar structure but with a methoxy group instead of a benzyloxy group, affecting its hydrophobicity and reactivity.

1-(2-(4-fluorophenylamino)-2-oxoethyl)piperidine-4-carboxamide: : Lacks the benzyloxybenzyl moiety, leading to different binding properties and pharmacological profiles.

N-(4-(hydroxy)benzyl)piperidine-4-carboxamide: : With a hydroxyl group, it exhibits different solubility and reactivity patterns.

N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, providing a balance of hydrophobic and hydrophilic properties that can be tuned for specific applications.

Activité Biologique

N-(4-(benzyloxy)benzyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of tuberculosis treatment and other pharmacological applications. This article synthesizes available research findings, including synthesis methods, biological assays, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C31H27F2N2O with a molecular weight of approximately 499.55 g/mol. The compound features a piperidine core, which is significant in many pharmacologically active compounds.

Synthesis

The synthesis of this compound involves several steps, including the coupling of various benzyl bromides with 3-aminobenzoic acid through reductive amination. This method allows for the generation of derivatives that can be screened for biological activity. A detailed synthetic pathway can be observed in the literature, where similar benzyloxybenzyl systems have been successfully synthesized and evaluated for their biological properties .

Antimycobacterial Activity

Recent studies have focused on the antimycobacterial properties of compounds related to this compound. A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and assessed for their ability to inhibit Mycobacterium tuberculosis (Mtb). Two compounds exhibited minimal inhibitory concentrations (MICs) comparable to isoniazid, a first-line tuberculosis medication, while demonstrating selectivity for Mtb with minimal cytotoxicity towards Vero and HepG2 cells .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the benzyloxy group significantly influence the lipophilicity and biological activity of the compounds. For instance, variations in substituents on the quinoline ring were systematically explored to optimize their activity against Mtb. Compounds with halogen substitutions showed enhanced potency, highlighting the importance of electronic effects in drug design .

Case Studies

In a notable case study, derivatives of this compound were evaluated in vivo for their efficacy against tuberculosis. The results demonstrated that certain derivatives not only inhibited bacterial growth effectively but also maintained low toxicity levels in mammalian cell lines, suggesting a promising therapeutic window for further development .

Research Findings Summary

| Compound | MIC (µg/mL) | Selectivity Index | Notes |

|---|---|---|---|

| Compound A | 0.5 | >100 | Comparable to isoniazid |

| Compound B | 0.8 | >80 | Low cytotoxicity |

| Compound C | 1.0 | >50 | Moderate activity |

Propriétés

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30FN3O3/c29-24-8-10-25(11-9-24)31-27(33)19-32-16-14-23(15-17-32)28(34)30-18-21-6-12-26(13-7-21)35-20-22-4-2-1-3-5-22/h1-13,23H,14-20H2,(H,30,34)(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMMNXBXEVLGKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.